[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2,6-dimethoxybenzoate
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Overview
Description
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2,6-dimethoxybenzoate is a complex organic compound characterized by its unique structure, which includes an amino group, a methylphenyl group, and a dimethoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(3-methylphenyl)methylidene]amino] 2,6-dimethoxybenzoate typically involves the condensation of 3-methylbenzaldehyde with 2,6-dimethoxybenzoic acid in the presence of an appropriate catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a dehydrating agent to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2,6-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho or para to the methoxy groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(Z)-[amino-(3-methylphenyl)methylidene]amino] 2,6-dimethoxybenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for drug design and molecular recognition studies.
Medicine
In medicine, this compound is investigated for its pharmacological properties. It may exhibit activity as an enzyme inhibitor or receptor modulator, making it a potential lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, dyes, and other high-value products.
Mechanism of Action
The mechanism of action of [(Z)-[amino-(3-methylphenyl)methylidene]amino] 2,6-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- [(Z)-[amino-(4-methylphenyl)methylidene]amino] 2,6-dimethoxybenzoate
- [(Z)-[amino-(3-chlorophenyl)methylidene]amino] 2,6-dimethoxybenzoate
- [(Z)-[amino-(3-methylphenyl)methylidene]amino] 3,5-dimethoxybenzoate
Uniqueness
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2,6-dimethoxybenzoate is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. The presence of both methoxy and amino groups provides a versatile platform for further functionalization and derivatization, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2,6-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11-6-4-7-12(10-11)16(18)19-23-17(20)15-13(21-2)8-5-9-14(15)22-3/h4-10H,1-3H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJUHXUGLXWRNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)C2=C(C=CC=C2OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)C2=C(C=CC=C2OC)OC)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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